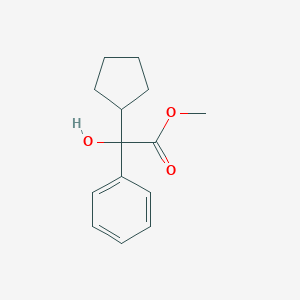

Methyl cyclopentylphenylglycolate

Overview

Description

Methyl cyclopentylphenylglycolate, also known as MCPG, is a compound with the molecular formula C14H18O3 . It is characterized by its methyl, cyclopentyl, phenyl, and glycolate functional groups . This compound is known for its use in the fragrance industry .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentyl ring, a phenyl ring, and a glycolate group . The IUPAC name for this compound is methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate . The InChIKey, a unique identifier for the compound, is FGMUSNHTKNGVQD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a colorless liquid . It has a molecular weight of 234.29 g/mol . The compound has a density of 1.16, a boiling point of 357.5 °C at 760 mmHg, and a flash point of 147.7 °C . It appears as a white to yellow crystalline powder .Scientific Research Applications

Carbohydrate Metabolism and Diabetic Complications

Methylglyoxal, a compound related to the chemical structure of Methyl cyclopentylphenylglycolate, plays a crucial role in carbohydrate metabolism and is implicated in diabetic complications. However, it is not expected to significantly advance cancer research (Kalapos, 1999).

Cytotoxic Effects on Insulin-Secreting Cells

Methylglyoxal has been found to have cytotoxic effects on insulin-secreting cells, potentially contributing to glucose toxicity in these sensitive cells (Sheader, Benson, & Best, 2001).

Insulin Resistance and Salt Sensitivity

Studies indicate that Methylglyoxal contributes to the development of insulin resistance and salt sensitivity in Sprague-Dawley rats, with implications for diabetes and hypertension management (Guo et al., 2009).

Protein Modification and Biological Effects

Research shows that Methylglyoxal binds and modifies proteins under physiological conditions, forming various chemical derivatives. This modification is significant in understanding the biological implications of these interactions (Lo et al., 1994).

Catalysis in Chemical Synthesis

Nanoporous Ni3P evolutionarily structured onto a Ni-foam has been used for the highly selective hydrogenation of dimethyl oxalate to methyl glycolate. This process is crucial for the large-scale production of biocompatible and biodegradable polyglycolic acid (Zhu et al., 2019).

Measurement and Quantification in Various Samples

A method for accurately detecting and quantifying Methylglyoxal in physiological samples, medical products, and thermally processed foods and beverages has been developed, aiding in physiological studies and therapeutic development (Rabbani & Thornalley, 2014).

Mechanism of Action

Methyl cyclopentylphenylglycolate, also known as methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate, is a chemical compound with the molecular formula C14H18O3 . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Mode of Action

It is known to be involved in organic synthesis

Biochemical Pathways

As a compound used in organic synthesis

Pharmacokinetics

The compound has a predicted density of 1.160±0.06 g/cm3 . It is slightly soluble in DMSO, Ethyl Acetate, and Methanol

Action Environment

The compound is recommended to be stored in a dry room at room temperature , suggesting that moisture and temperature may affect its stability

Properties

IUPAC Name |

methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-17-13(15)14(16,12-9-5-6-10-12)11-7-3-2-4-8-11/h2-4,7-8,12,16H,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMUSNHTKNGVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864908 | |

| Record name | Methyl cyclopentyl(hydroxy)phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19833-96-6 | |

| Record name | Methyl α-cyclopentyl-α-hydroxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19833-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl cyclopentylmandelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019833966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19833-96-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl cyclopentylphenylglycolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL CYCLOPENTYLMANDELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUE5YDO74D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

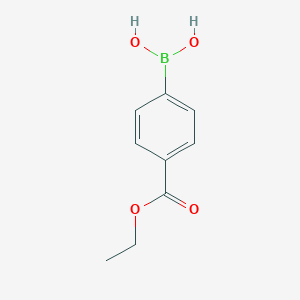

Feasible Synthetic Routes

Q1: What is the structure of Methyl cyclopentylphenylglycolate and how was it characterized?

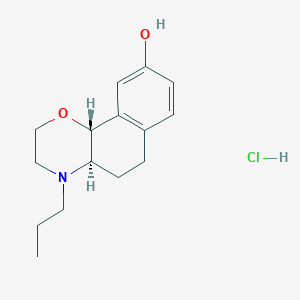

A1: this compound is an organic compound with the following structure: A cyclopentyl group attached to a benzene ring, which is further connected to a central carbon atom. This central carbon atom is bonded to a hydroxyl group (-OH), a methyl ester group (-COOCH3), and a hydrogen atom. []

Q2: How was this compound synthesized, and what was the overall yield?

A2: The synthesis of this compound involved a three-step process: []

Q3: What is the relevance of studying the interfacial adsorption of this compound?

A3: this compound (I) has been identified as a psychotomimetic agent with anticholinergic properties. [] Understanding its interaction with biological membranes is crucial for comprehending its pharmacological activity. The study investigated the compound's oil-water partitioning and interfacial adsorption using didodecyl phosphate (II) as a model lipid system. [] This approach helps researchers understand how the drug might interact with and permeate through lipid bilayers, which are essential components of cell membranes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B23471.png)

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid](/img/structure/B23484.png)